NC03

PI4K2A Cellular efficacy BRET assay

NC03 is the first-in-class selective inhibitor of PI4K2A, a lipid kinase critical for endosomal and Golgi PI4P pools. As the first pharmacological tool to specifically target the type II PI4K class, it enables unique investigations into vesicular trafficking and lipid signaling. Choose NC03 for moderate, reversible inhibition in cellular assays (10 μM) and as an essential reference for medicinal chemistry optimization programs. Not interchangeable with pan-PI4K or PIP4K2A inhibitors.

Molecular Formula C21H21N3O7S
Molecular Weight 459.5 g/mol
Cat. No. B536827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNC03
SynonymsNC-03;  NC 03;  NC03
Molecular FormulaC21H21N3O7S
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C21H21N3O7S/c1-26-16-8-12(9-17(27-2)19(16)28-3)20-23-24-21(31-20)32-11-18(25)22-13-4-5-14-15(10-13)30-7-6-29-14/h4-5,8-10H,6-7,11H2,1-3H3,(H,22,25)
InChIKeyRBXOMDTTWFHGND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NC03: A First-in-Class PI4K2A Inhibitor for Targeted Lipid Kinase Research and Cellular Trafficking Studies


NC03 is a small-molecule inhibitor of phosphatidylinositol 4-kinase type II alpha (PI4K2A), an enzyme critical for generating the regulatory phospholipid PI4P in endosomal and Golgi membranes [1]. Identified via a large-scale high-throughput screen, NC03 was among the first selective tools to target the type II PI4K class, which previously lacked pharmacological inhibitors [1]. It is characterized by the CAS number 568558-66-7, a molecular formula of C21H21N3O7S, and a molecular weight of 459.47 g/mol . As a first-in-class chemical probe, NC03 enables investigations into PI4K2A-dependent cellular processes, including vesicular trafficking, endosomal maturation, and lipid-mediated signaling [1].

Why Other PI4K or Lipid Kinase Inhibitors Cannot Replace NC03 in PI4K2A-Dependent Studies


The phosphatidylinositol 4-kinase (PI4K) family comprises four distinct isoforms (PI4KA, PI4KB, PI4K2A, PI4K2B) that generate PI4P in different subcellular compartments, each with unique functional roles [1]. While type III PI4K inhibitors (e.g., PIK-93, GSK-A1) are widely available, they do not inhibit type II enzymes like PI4K2A [1]. Conversely, newer PIP4K2A inhibitors (e.g., BAY-091) target a different lipid kinase family entirely (PIP4Ks vs. PI4Ks) [2]. Even within the PI4K2A inhibitor class, critical differences in potency, selectivity, cellular permeability, and mechanism of action preclude simple interchange. The quantitative evidence below demonstrates why NC03 occupies a unique niche as a first-generation PI4K2A inhibitor and why substituting it with a more potent analog or a pan-PI4K inhibitor would yield non-comparable experimental results.

NC03 vs. Comparators: Quantitative Evidence of Differentiation for Scientific Selection


NC03 vs. NC02: Intact-Cell Efficacy Differentiates Active from Inactive PI4K2A Inhibitors

In a direct head-to-head comparison, NC03 (10 μM) reduced PI4P production in Rab7-positive late endosomes by 40–50% in a BRET assay, whereas NC02—a structurally related compound with comparable biochemical potency against isolated PI4K2A—showed no inhibition in intact cells [1]. This disparity indicates that NC03 possesses superior cellular permeability or target engagement properties essential for in-cellulo studies [1].

PI4K2A Cellular efficacy BRET assay

NC03 vs. PI-273: Comparative Inhibitory Potency Against PI4K2A

Cross-study comparison reveals a substantial potency difference between NC03 and the later-developed inhibitor PI-273. NC03 inhibits bacterially expressed human PI4K2A with an IC50 range of 15–76 μM (1-hour incubation) . In contrast, PI-273 exhibits an IC50 of 0.47 μM against the same enzyme [1]. This ~30- to 160-fold difference in potency is significant for experimental design.

PI4K2A IC50 Potency

NC03 vs. GSK-A1: Isoform Selectivity Defines Distinct Cellular Phenotypes

Class-level inference from kinase selectivity profiling indicates that GSK-A1 is a selective PI4KA inhibitor (pIC50 8.5–9.8, equivalent to IC50 ~0.1–3 nM) with minimal activity against PI4K2A (pIC50 <5, equivalent to IC50 >10 μM) [1]. In contrast, NC03 is a PI4K2A inhibitor with an IC50 of 15–76 μM and no reported activity against PI4KA . This orthogonal selectivity profile means that GSK-A1 and NC03 will elicit completely different cellular responses by targeting distinct PI4P pools.

Isoform selectivity PI4KA PI4K2A

NC03 vs. BAY-091: Distinct Lipid Kinase Families and Cellular Localization

Class-level inference highlights that NC03 inhibits PI4K2A (a phosphatidylinositol 4-kinase), whereas BAY-091 inhibits PIP4K2A (a phosphatidylinositol 5-phosphate 4-kinase) with an IC50 of 1.3–16 nM [1]. These are distinct enzymes with different substrates (PI vs. PI5P), products (PI4P vs. PI(4,5)P2), and subcellular localizations [2]. Consequently, the two compounds are not functionally interchangeable and will produce divergent lipidomic and phenotypic signatures.

Target specificity PI4K2A PIP4K2A

Optimal Research and Procurement Scenarios for NC03 Based on Quantitative Evidence


Cellular Studies of PI4K2A-Dependent Endosomal and Golgi PI4P Dynamics

NC03 is validated for reducing PI4P levels in Golgi and endosomal compartments in intact cells at a concentration of 10 μM, as demonstrated by confocal imaging of the GFP-P4M reporter in COS-7 cells [1]. It is suitable for experiments requiring moderate, reversible inhibition of PI4K2A to probe vesicular trafficking, endosomal maturation, and membrane contact site biology without complete pathway ablation [1].

Development and Validation of PI4K2A-Targeted Assays in the Absence of Genetic Knockout

NC03 serves as a pharmacological alternative to genetic knockout or knockdown of PI4K2A, particularly in cell types refractory to transfection or in short-term experiments where genetic compensation is a concern [1]. Its cellular activity (40–50% PI4P reduction in late endosomes at 10 μM) provides a benchmark for validating downstream phenotypic assays [1].

Benchmarking Novel PI4K2A Inhibitors in Structure-Activity Relationship (SAR) Campaigns

As one of the first reported PI4K2A inhibitors, NC03 is an essential reference compound for medicinal chemistry optimization programs. Its modest potency (IC50 15–76 μM) and defined structure-activity relationships—such as the critical importance of the trimethoxy substitution on the phenyl ring [1]—provide a baseline for evaluating improvements in potency, selectivity, and cellular efficacy of new analogs [1].

Comparative Studies of PI4K Isoform-Specific Functions

Given the distinct selectivity profiles of available PI4K inhibitors (e.g., GSK-A1 for PI4KA, NC03 for PI4K2A), researchers can employ NC03 alongside isoform-selective tools to dissect the unique contributions of PI4K2A versus PI4KA or PI4KB to specific cellular processes [2]. This approach requires careful consideration of the potency differentials outlined in Section 3 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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